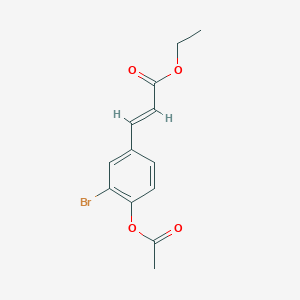![molecular formula C16H12ClF3O3 B6347950 Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% CAS No. 4925-90-0](/img/structure/B6347950.png)
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% (MCPTPA) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and tasteless solid that is highly soluble in most organic solvents. MCPTPA is a versatile compound that has been used in a variety of applications, including organic synthesis, drug discovery, and drug delivery.
Aplicaciones Científicas De Investigación
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in drug discovery, and as a drug delivery system. In organic synthesis, Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% has been used to synthesize a variety of compounds, including heterocycles, polymersization catalysts, and other organic molecules. In drug discovery, Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% has been used as a catalyst in the synthesis of various pharmaceuticals. In drug delivery, Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% has been used to deliver drugs to specific sites in the body, such as the brain or the lungs.
Mecanismo De Acción
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% acts as a catalyst in the synthesis of various compounds. It is able to catalyze the reaction of two or more molecules by lowering the activation energy of the reaction. This allows the reaction to occur at lower temperatures and pressures than would be required without the presence of the catalyst.
Biochemical and Physiological Effects
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% has been shown to have no known biochemical or physiological effects. It does not interact with any known biochemical pathways and is not known to be toxic to humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% has several advantages for use in lab experiments. It is highly soluble in most organic solvents, making it easy to use in a variety of reactions. It is also relatively inexpensive, making it a cost-effective option for laboratory experiments. However, Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% is not suitable for use in reactions involving strong acids or bases, as it may be degraded by these compounds.
Direcciones Futuras
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% has a variety of potential future applications. It could be used in the synthesis of more complex compounds, such as polymers, for use in drug delivery systems. It could also be used as a catalyst in the synthesis of new pharmaceuticals. Additionally, Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% could be used in the development of new catalysts for organic synthesis. Finally, Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% could be used as a substrate for the synthesis of new compounds with potential therapeutic applications.
Métodos De Síntesis
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% can be synthesized by a variety of methods. The most common method is the reaction of 4-chlorophenol with trifluoromethyl phenol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction produces Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% in high yields (up to 97%). Other methods for the synthesis of Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98% include the reaction of 4-chlorophenol with trifluoromethyl phenol in the presence of a base catalyst, such as potassium hydroxide or sodium hydroxide, and the reaction of 4-chlorophenol with trifluoromethyl phenol in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride.
Propiedades
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O3/c1-22-15(21)14(10-5-7-12(17)8-6-10)23-13-4-2-3-11(9-13)16(18,19)20/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDNTSUUGXVVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

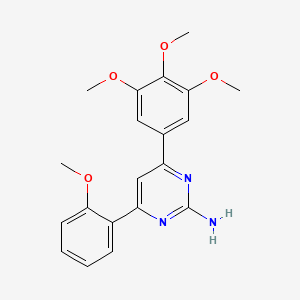
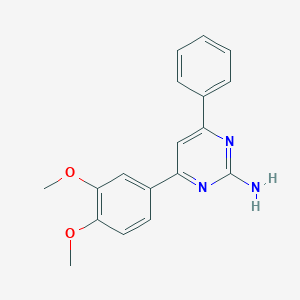
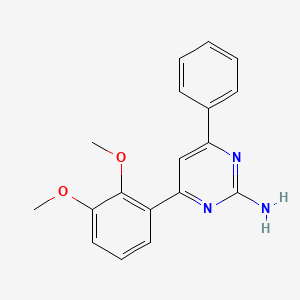
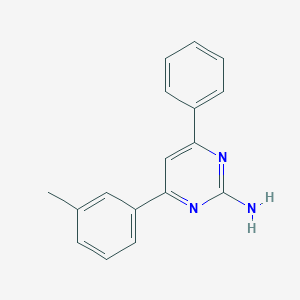
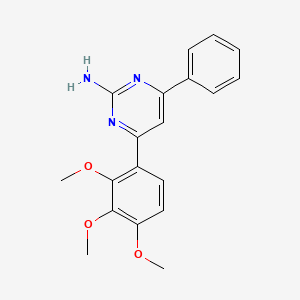
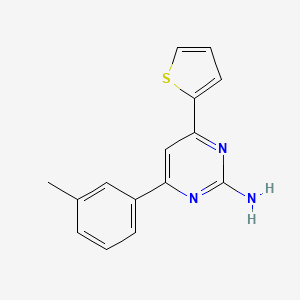
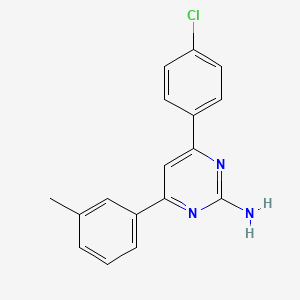
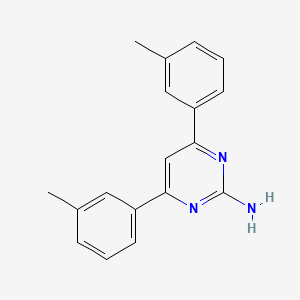
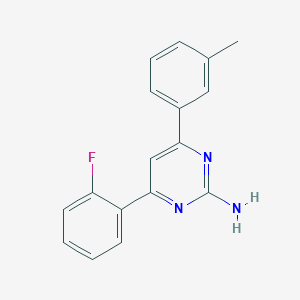
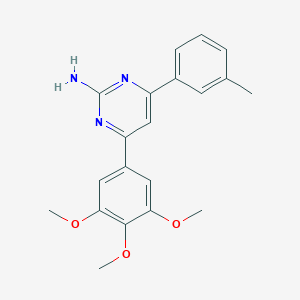
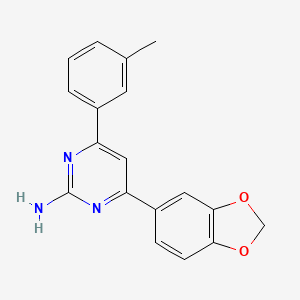
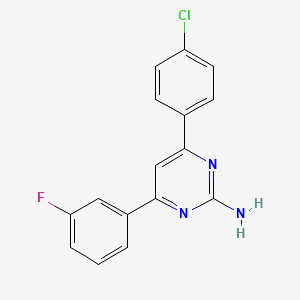
![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)
